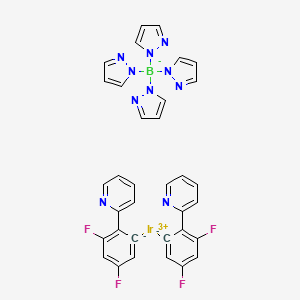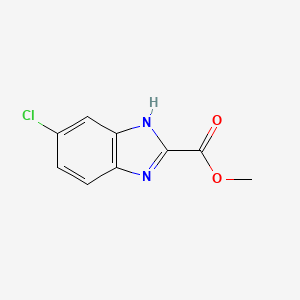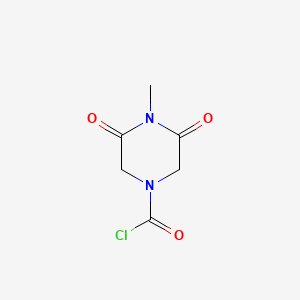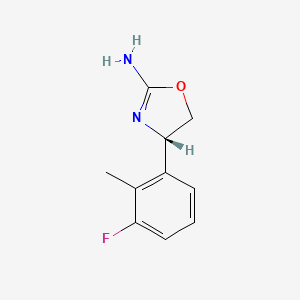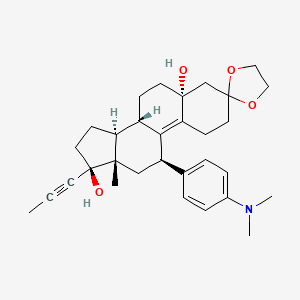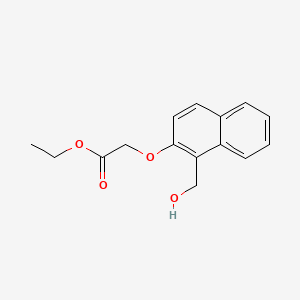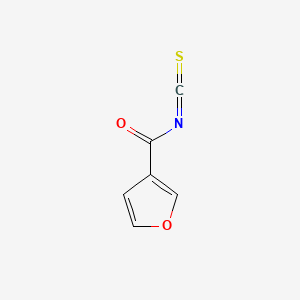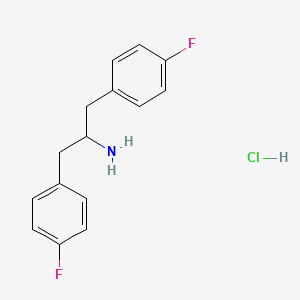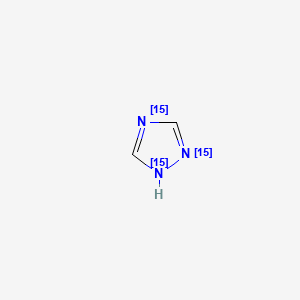
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- is a complex organic compound with a unique structure It is characterized by its octopyranoside backbone and various functional groups, including a chloro group, a pyrrolidinyl carbonyl amino group, and a phenylmethyl hydrogen phosphate group
Vorbereitungsmethoden
The synthesis of L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- involves multiple steps. The synthetic route typically starts with the preparation of the octopyranoside backbone, followed by the introduction of the chloro group, the pyrrolidinyl carbonyl amino group, and the phenylmethyl hydrogen phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidinyl carbonyl amino group and the phenylmethyl hydrogen phosphate group play crucial roles in its biological activity. These functional groups allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- stands out due to its unique combination of functional groups. Similar compounds include other octopyranosides with different substituents, such as:
- L-threo-alpha-D-galacto-Octopyranoside derivatives with different halogen groups.
- Compounds with variations in the pyrrolidinyl carbonyl amino group.
- Analogues with different phosphate groups.
Eigenschaften
CAS-Nummer |
124600-31-3 |
|---|---|
Molekularformel |
C25H40ClN2O8PS |
Molekulargewicht |
595.085 |
IUPAC-Name |
benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40ClN2O8PS/c1-5-9-17-12-18(28(3)13-17)24(31)27-19(15(2)26)22-20(29)21(30)23(25(35-22)38-4)36-37(32,33)34-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-23,25,29-30H,5,9,12-14H2,1-4H3,(H,27,31)(H,32,33)/t15-,17+,18-,19+,20+,21-,22+,23+,25+/m0/s1 |
InChI-Schlüssel |
YICKZSJGHDBTKH-FWNHFGBGSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OCC3=CC=CC=C3)O)O)C(C)Cl |
Synonyme |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


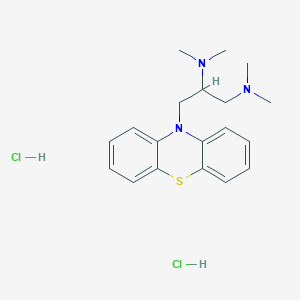
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

